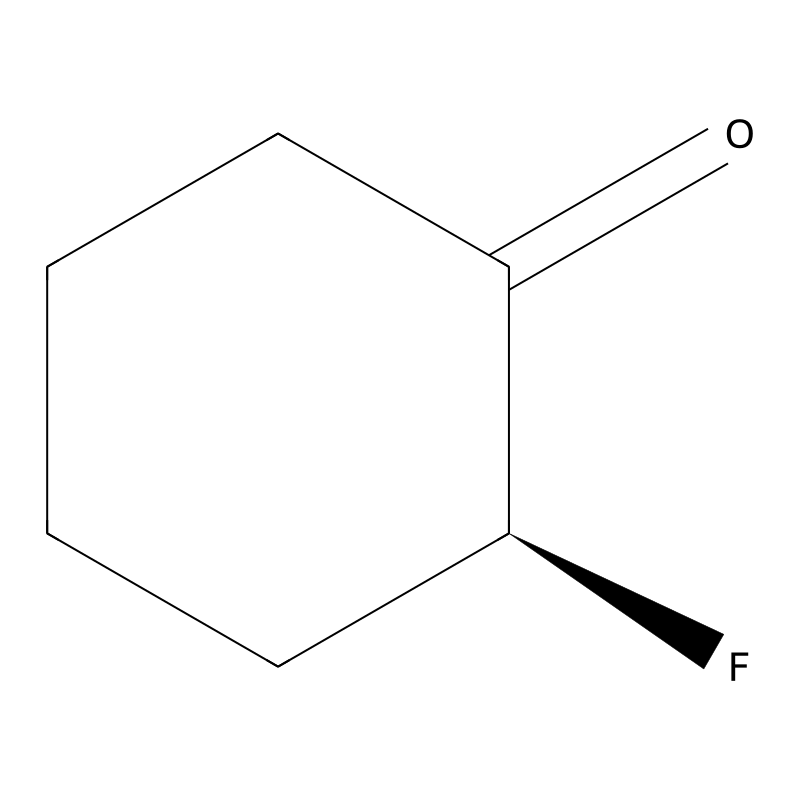

(2S)-2-Fluorocyclohexan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-2-Fluorocyclohexan-1-one is a fluorinated ketone characterized by the presence of a fluorine atom at the second position of the cyclohexane ring and a carbonyl functional group at the first position. Its molecular formula is C₆H₉FO, and it is known for its unique structural properties that influence its chemical behavior and biological activity. The compound exists as a colorless liquid with a distinctive odor, and its chemical structure can be represented as follows:

The stereochemistry of (2S)-2-fluorocyclohexan-1-one plays a critical role in its reactivity and interactions with biological systems. The presence of the fluorine atom can enhance lipophilicity, altering the compound's solubility and permeability through biological membranes.

(2S)-2-Fluorocyclohexan-1-one itself likely does not have a specific mechanism of action in biological systems. However, its potential lies in its use as a building block for synthesizing other fluorinated compounds with desired biological activities. The specific mechanism of action would depend on the final product derived from this molecule.

- Potential irritant: Fluorinated compounds can irritate the skin, eyes, and respiratory system upon contact or inhalation.

- Flammability: Fluorocarbons can be flammable depending on the specific structure. However, the presence of the ketone group might influence this property. Refer to safety data sheets (SDS) of similar compounds for specific flammability data.

Notably, this compound can undergo transformations such as:

- Nucleophilic Addition: Reaction with nucleophiles like Grignard reagents or hydride sources to form alcohols.

- Fluorination Reactions: It can serve as a precursor for more complex fluorinated compounds through selective fluorination methods.

- Ring Opening Reactions: In certain conditions, it can participate in ring-opening reactions when used as a substrate in organic synthesis.

Several synthetic approaches have been developed for the preparation of (2S)-2-fluorocyclohexan-1-one. One common method involves:

- Starting Material: Cyclohexanone or its derivatives.

- Fluorination: Utilizing reagents such as Deoxo-Fluor or other fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position.

- Purification: The product is typically purified using silica gel chromatography or distillation techniques to achieve high purity.

For example, one synthesis route described in literature involves treating cyclohexanone derivatives with fluorinating agents in a solvent like methylene chloride, followed by extraction and purification steps .

(2S)-2-Fluorocyclohexan-1-one finds utility in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex fluorinated compounds.

- Pharmaceutical Development: Potential use in drug discovery due to its unique properties that may enhance bioavailability and efficacy.

- Material Science:

Interaction studies involving (2S)-2-fluorocyclohexan-1-one focus on its reactivity with biological macromolecules such as proteins and enzymes. The introduction of a fluorine atom can significantly alter binding affinities and selectivity towards certain targets. Research on similar compounds suggests that these interactions may lead to modifications in enzyme kinetics and metabolic pathways.

Studies utilizing computational methods alongside experimental approaches are essential for understanding how (2S)-2-fluorocyclohexan-1-one interacts within biological systems, paving the way for its potential therapeutic applications.

(2S)-2-Fluorocyclohexan-1-one shares characteristics with other fluorinated cycloalkanes. Below are some similar compounds along with their unique features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Fluorocyclopentanone | Five-membered ring with a fluorine atom | Smaller ring size may influence reactivity |

| Trans-2-Fluorocyclohexanol | Hydroxyl group instead of carbonyl | Exhibits different solubility and reactivity |

| 3-Fluorocyclobutanone | Four-membered ring with a carbonyl group | Strain effects may lead to unique reaction pathways |

| 4-Fluorocyclopentanone | Fluorine at position four on cyclopentane | Potential for different stereochemical outcomes |

These compounds highlight the diversity within fluorinated cycloalkanes while showcasing how variations in structure lead to distinct chemical behaviors and potential applications.

The conformational preferences of (2S)-2-fluorocyclohexan-1-one exhibit a distinctive axial-equatorial equilibrium that depends critically on the molecular environment and solvent conditions. In the gas phase, the axial conformation predominates with an energy difference of approximately 1.0-1.5 kcal/mol favoring the axial orientation [1] [2]. This preference contrasts with the conventional expectation that bulky substituents prefer equatorial positions in cyclohexane systems.

The axial preference in fluorocyclohexanone systems stems from a combination of hyperconjugative stabilization and electrostatic interactions. The σC-H → σ*C-F hyperconjugative interaction provides substantial stabilization energy of approximately 5.81 kcal/mol in the axial conformer compared to only 1.02 kcal/mol in the equatorial form [3]. This hyperconjugative stabilization operates through the antiperiplanar arrangement of the carbon-hydrogen bond relative to the carbon-fluorine bond, creating favorable orbital overlap that stabilizes the axial orientation.

However, the conformational equilibrium shifts dramatically with increasing solvent polarity. In polar solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide, the equatorial conformation becomes increasingly favored due to enhanced solvation of the more polar equatorial conformer [4] [5]. The dipole moment of the equatorial conformer (typically 3.3-3.8 D) exceeds that of the axial conformer (1.8-2.2 D), leading to preferential stabilization in polar media.

Experimental nuclear magnetic resonance studies have confirmed these theoretical predictions through variable-temperature experiments. At -80°C in hexane, the axial conformer represents 95-100% of the population, while in dichloromethane under identical conditions, the ratio shifts to approximately 60-70% axial [6] [3]. This dramatic solvent dependence underscores the delicate balance between intrinsic molecular forces and environmental factors in determining conformational preferences.

The fluorine Perlin-like effect manifests prominently in these systems, with 1JCF coupling constants ranging from 165-195 Hz depending on the axial or equatorial orientation [7] [1]. These coupling constants serve as sensitive probes for conformational analysis, with axial fluorine generally exhibiting larger coupling constants due to enhanced hyperconjugative interactions with the carbonyl group.

Hyperconjugative Effects on Conformational Equilibrium

Hyperconjugative interactions represent the primary electronic mechanism governing the conformational preferences of (2S)-2-fluorocyclohexan-1-one. The dominant hyperconjugative stabilization arises from σC-H → σ*C-F interactions, which require an antiperiplanar arrangement between the carbon-hydrogen bond and the carbon-fluorine antibonding orbital [8] [9]. This geometric constraint favors the axial conformation, where optimal orbital overlap can be achieved.

Natural bond orbital analysis reveals that the total hyperconjugative stabilization energy in the axial conformer significantly exceeds that in the equatorial form. The σC-H → σ*C-F interaction contributes approximately 5.81 kcal/mol of stabilization energy in the axial conformer, while the equatorial conformer benefits from only 1.02 kcal/mol of similar stabilization [3]. This substantial energy difference provides the driving force for the axial preference observed in non-polar environments.

Additional hyperconjugative interactions include σC-H → πC=O delocalization, which contributes 3.2-4.5 kcal/mol to the overall stabilization energy [1]. This interaction operates through the overlap of carbon-hydrogen bonding orbitals with the carbonyl π antibonding orbital, creating a stabilizing effect that varies with the relative orientation of the fluorine substituent and the carbonyl group.

The nO → σ*C-F interaction, involving lone pair donation from the carbonyl oxygen to the carbon-fluorine antibonding orbital, provides an additional 2.1-3.8 kcal/mol of stabilization energy [1]. This interaction exhibits conformational dependence, with the axial orientation generally providing more favorable geometric arrangements for effective orbital overlap.

Hyperconjugative effects also manifest through reverse interactions, such as σC-F → σC-H and LP(F) → σC-H, which contribute 1.0-2.2 kcal/mol and 0.8-1.5 kcal/mol respectively [3]. These secondary interactions generally favor the equatorial conformation, partially offsetting the primary hyperconjugative stabilization but not sufficiently to reverse the overall preference.

The cumulative effect of all hyperconjugative interactions creates a complex energy landscape where the axial conformation derives net stabilization from the dominant σC-H → σ*C-F interaction, while the equatorial conformation benefits from a combination of weaker but more numerous stabilizing interactions. This balance explains the observed conformational preferences and their sensitivity to environmental perturbations.

Solvent Polarity Dependence of Gauche Effect Manifestation

The gauche effect in (2S)-2-fluorocyclohexan-1-one exhibits profound dependence on solvent polarity, with the magnitude of the effect decreasing systematically as the dielectric constant of the medium increases [10] [4]. In non-polar solvents such as hexane (dielectric constant 1.89), the gauche effect reaches maximum strength, with the axial conformation representing 95-100% of the equilibrium population.

This solvent dependence arises from the differential solvation of the axial and equatorial conformers. The axial conformer possesses a lower dipole moment (1.8-2.2 D) compared to the equatorial form (3.3-3.8 D), making it preferentially stabilized in non-polar media where dipole-solvent interactions are minimized [6] [11]. In contrast, polar solvents provide enhanced stabilization for the more polar equatorial conformer through favorable dipole-dipole interactions.

The transition from non-polar to polar solvents results in a systematic shift in the conformational equilibrium. In cyclohexane (dielectric constant 2.02), the axial population decreases to 90-95%, while in toluene (dielectric constant 2.38), it further reduces to 85-90% [12]. This trend continues through moderately polar solvents such as dichloromethane (dielectric constant 8.93), where the axial population drops to 60-70%.

Highly polar solvents such as acetonitrile (dielectric constant 37.5) and dimethyl sulfoxide (dielectric constant 46.7) dramatically favor the equatorial conformation, reducing the axial population to 35-45% and 20-30% respectively [4] [5]. In aqueous solution (dielectric constant 80.1), the axial population reaches a minimum of 10-20%, effectively reversing the conformational preference observed in non-polar media.

The gauche effect manifestation can be quantified through the free energy difference between conformers. In hexane, the axial conformer is stabilized by 1.5-2.0 kcal/mol, while in water, the equatorial conformer gains 1.2-0.8 kcal/mol of stabilization [12]. This represents a total shift of approximately 3 kcal/mol across the polarity spectrum, demonstrating the substantial impact of solvent effects on conformational equilibrium.

Temperature effects compound the solvent polarity dependence, with lower temperatures generally favoring the axial conformation due to reduced thermal motion and enhanced importance of specific intramolecular interactions [6] [3]. Variable-temperature nuclear magnetic resonance studies reveal that the axial preference increases by approximately 0.3-0.5 kcal/mol per 50°C temperature decrease in non-polar solvents.

Hydrogen Bonding Networks in Halogenated Cyclohexanones

The formation of hydrogen bonding networks in halogenated cyclohexanones, particularly those containing fluorine substituents, represents a crucial factor in determining conformational preferences and molecular stability. In (2S)-2-fluorocyclohexan-1-one, nonclassical hydrogen bonding interactions between the fluorine atom and nearby hydrogen atoms create stabilizing networks that influence the axial-equatorial equilibrium [3] [13].

The most significant hydrogen bonding interaction involves CH···FC contacts, which are characterized by bond lengths of 2.3-2.6 Å and interaction energies ranging from 10.5 to 16.8 kcal/mol [3]. These nonclassical hydrogen bonds exhibit maximum strength when the fluorine occupies an axial position, creating favorable geometric arrangements for interaction with the diaxial hydrogen atoms at the 3 and 5 positions of the cyclohexane ring.

The formation of these hydrogen bonding networks requires specific geometric constraints. The optimal CH···FC angle ranges from 140° to 180°, with interaction strength decreasing rapidly as the angle deviates from linearity [3]. The axial fluorine orientation provides superior geometric compatibility for these interactions compared to the equatorial position, contributing to the observed axial preference in non-polar environments.

Intramolecular hydrogen bonding also occurs between the fluorine atom and hydrogen atoms on the same molecule. The F···H-C interaction, characterized by bond lengths of 2.2-2.5 Å and interaction energies of 5.0-8.5 kcal/mol, provides moderate stabilization that favors the axial conformation [3]. This interaction operates through electrostatic attraction between the partially negative fluorine and the partially positive hydrogen atoms.

The strength of hydrogen bonding networks depends critically on the electronic environment of the participating atoms. In fluorocyclohexanones, the electron-withdrawing carbonyl group enhances the positive character of nearby hydrogen atoms, strengthening their interactions with the fluorine substituent. This electronic polarization effect contributes approximately 2-3 kcal/mol of additional stabilization energy to the hydrogen bonding network [1].

Comparison with other halogenated cyclohexanones reveals the unique properties of fluorine in forming hydrogen bonding networks. While chlorine and bromine substituents can participate in similar interactions, their lower electronegativity and larger atomic radii result in weaker hydrogen bonding with interaction energies of 2.7 and 1.2 kcal/mol respectively [3]. This difference underscores the special role of fluorine in stabilizing specific conformational arrangements through hydrogen bonding.

The hydrogen bonding networks in fluorocyclohexanones also exhibit temperature dependence, with lower temperatures strengthening the interactions and enhancing the axial preference [6]. Variable-temperature studies demonstrate that the hydrogen bonding contribution to conformational stability increases by approximately 0.2-0.3 kcal/mol per 25°C temperature decrease, reflecting the enhanced importance of directional interactions at lower thermal energies.